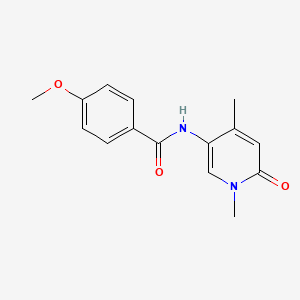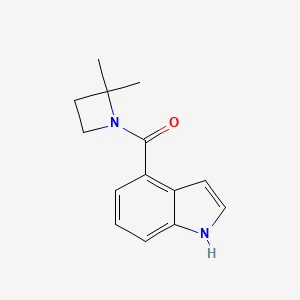
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in scientific research studies.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has shown potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also works by activating certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound also reduces the level of oxidative stress and improves glucose metabolism. Additionally, it has been shown to enhance the formation of new neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea in lab experiments include its high potency and selectivity. This compound is also relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea. One potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has shown promising results in scientific research studies. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-diabetic therapies. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and long-term safety in humans.
Synthesemethoden
The synthesis of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea involves the reaction of 2-methylcyclopropylamine with 1-(bromomethyl)-2-benzofuran, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-13(10)16-15(18)17(2)9-12-8-11-5-3-4-6-14(11)19-12/h3-6,8,10,13H,7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXWIMOXCDSYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)N(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

